2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal
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Overview
Description
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with multiple methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the aldol condensation of 2,6,6-trimethyl-1-cyclohexen-1-one with 2,3-dimethylbutanal under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and minimize the formation of by-products. The final product is typically purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenoic acid.
Reduction: 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenol: The reduced form of the compound with an alcohol group instead of an aldehyde.
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenoic acid: The oxidized form with a carboxylic acid group.
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butene: A related compound lacking the aldehyde functional group.
Uniqueness
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
71850-78-7 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(E)-2,3-dimethyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal |
InChI |
InChI=1S/C15H24O/c1-11-7-6-8-15(4,5)14(11)9-12(2)13(3)10-16/h10H,6-9H2,1-5H3/b13-12+ |
InChI Key |
CQCCAGSSRPAZNY-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C/C(=C(\C)/C=O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC(=C(C)C=O)C |
Origin of Product |
United States |
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